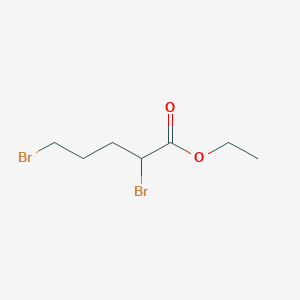Ethyl 2,5-dibromopentanoate
CAS No.: 29823-16-3
Cat. No.: VC2216159
Molecular Formula: C7H12Br2O2
Molecular Weight: 287.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29823-16-3 |
|---|---|
| Molecular Formula | C7H12Br2O2 |
| Molecular Weight | 287.98 g/mol |
| IUPAC Name | ethyl 2,5-dibromopentanoate |
| Standard InChI | InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 |
| Standard InChI Key | IMJLPXIWIIDKHO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCCBr)Br |
| Canonical SMILES | CCOC(=O)C(CCCBr)Br |
Introduction
Synthesis Methods
Modern Approaches
Contemporary approaches to synthesizing dibrominated esters like ethyl 2,5-dibromopentanoate often employ more environmentally friendly methods with improved selectivity and yield. These include catalytic approaches using transition metals, enzymatic methods for stereoselective bromination, and flow chemistry techniques that allow for better control of reaction parameters. Drawing parallels from the synthesis methodology of related compounds like 2,5-dibromopyridine, which utilizes sequential bromination steps under controlled conditions, similar strategies could be applied to the synthesis of ethyl 2,5-dibromopentanoate. The patent for 2,5-dibromopyridine synthesis demonstrates a controlled, sequential approach to introducing bromine atoms at specific positions, which conceptually could be adapted for other targets requiring precise placement of bromine substituents .
Applications in Organic Chemistry
As a Chemical Intermediate
Ethyl 2,5-dibromopentanoate serves as a valuable intermediate in organic synthesis due to its bifunctional reactivity profile. The presence of two bromine atoms at different positions creates opportunities for sequential or selective substitution reactions, enabling the construction of more complex molecular architectures. This compound can be used in the synthesis of heterocyclic compounds through cyclization reactions, where the terminal bromine atoms serve as points for intramolecular bond formation. Additionally, the ester functionality provides a handle for further transformations, such as reduction to aldehydes or alcohols, amidation to form amides, or hydrolysis to the corresponding acid. These versatile transformation pathways make ethyl 2,5-dibromopentanoate particularly valuable in divergent synthesis strategies where a common intermediate can be elaborated into diverse structural motifs.
Comparative Analysis with Related Compounds
Structural Comparisons
A comparative analysis of ethyl 2,5-dibromopentanoate with structurally related compounds provides insights into its distinctive properties and potential applications. Table 1 presents a comparison of this compound with several related structures, highlighting key similarities and differences.
This comparative analysis demonstrates that while ethyl 2,5-dibromopentanoate shares certain structural elements with other dibrominated compounds, its aliphatic backbone distinguishes it from aromatic analogues like 2,5-dibromopyridine or ethyl 2,5-dibromothiophene-3-carboxylate. These structural differences significantly impact reactivity patterns and potential applications, with the aliphatic structure of ethyl 2,5-dibromopentanoate offering greater conformational flexibility compared to the rigid aromatic systems.
Research Prospects
Future Research Directions
Future research on ethyl 2,5-dibromopentanoate could productively focus on several key areas. Development of improved synthetic methodologies with higher yields, greater stereoselectivity, and reduced environmental impact would enhance the compound's accessibility for research and applications. Comprehensive investigations into its biological activity profile, including potential antimicrobial, anti-inflammatory, or antitumor properties, could uncover valuable therapeutic applications. Structure-activity relationship studies involving systematically varied derivatives could identify optimized structures for specific applications. Computational studies examining the compound's reactivity, binding affinities, and physicochemical properties would provide valuable insights to guide experimental work. Additionally, exploration of its potential in materials science, particularly as a precursor for functional polymers or specialty materials, represents an untapped research direction. These diverse research avenues could significantly expand the utility and applications of ethyl 2,5-dibromopentanoate in multiple scientific domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume